Cas no 136773-68-7 (4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline)
![4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline structure](https://ja.kuujia.com/scimg/cas/136773-68-7x500.png)
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline 化学的及び物理的性質
名前と識別子
-
- 136773-68-7
- 4-CHLORO-7-(TRIFLUOROMETHYL)PYRROLO[1,2-A]QUINOXALINE
- BS-45379
- DTXSID00568776
- Pyrrolo[1,2-a]quinoxaline, 4-chloro-7-(trifluoromethyl)-
- E75005
- MFCD33022356
- 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline
-
- インチ: InChI=1S/C12H6ClF3N2/c13-11-10-2-1-5-18(10)9-4-3-7(12(14,15)16)6-8(9)17-11/h1-6H
- InChIKey: SHVKZJOZUFVVOI-UHFFFAOYSA-N
- ほほえんだ: C1=CN2C3=C(C=C(C=C3)C(F)(F)F)N=C(C2=C1)Cl
計算された属性
- せいみつぶんしりょう: 270.0171604g/mol
- どういたいしつりょう: 270.0171604g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 17.3Ų
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AM332-200mg |
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline |
136773-68-7 | 98% | 200mg |
489.0CNY | 2021-07-17 | |
Ambeed | A1215397-250mg |
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline |
136773-68-7 | 98% | 250mg |
$54.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AM332-50mg |
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline |
136773-68-7 | 98% | 50mg |
195.0CNY | 2021-07-17 | |
Chemenu | CM476852-250mg |
Pyrrolo[1,2-a]quinoxaline, 4-chloro-7-(trifluoromethyl)- |
136773-68-7 | 95%+ | 250mg |
$85 | 2022-09-03 | |
Aaron | AR001313-1g |
Pyrrolo[1,2-a]quinoxaline, 4-chloro-7-(trifluoromethyl)- |
136773-68-7 | 98% | 1g |
$152.00 | 2025-02-11 | |
1PlusChem | 1P0012SR-5g |
Pyrrolo[1,2-a]quinoxaline, 4-chloro-7-(trifluoromethyl)- |
136773-68-7 | 98% | 5g |
$242.00 | 2023-12-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSV646-250mg |
4-chloro-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline |
136773-68-7 | 95% | 250mg |
¥211.0 | 2024-04-24 | |
abcr | AB569023-1g |
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline; . |
136773-68-7 | 1g |
€283.00 | 2024-04-19 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AM332-1g |
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline |
136773-68-7 | 98% | 1g |
1715.0CNY | 2021-07-17 | |
Chemenu | CM476852-5g |
Pyrrolo[1,2-a]quinoxaline, 4-chloro-7-(trifluoromethyl)- |
136773-68-7 | 95%+ | 5g |
$709 | 2022-09-03 |
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline 関連文献
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxalineに関する追加情報
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline: A Comprehensive Overview
The compound with CAS No. 136773-68-7, commonly referred to as 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline, is a highly specialized heterocyclic aromatic compound. This molecule belongs to the broader class of pyrroloquinoxalines, which are known for their unique structural features and diverse applications in various fields of chemistry and materials science. The pyrrolo[1,2-A]quinoxaline core is a fused bicyclic system comprising a pyrrole ring and a quinoxaline moiety, which contributes to its exceptional electronic properties. The presence of the chloro and trifluoromethyl substituents further enhances its functional versatility, making it a subject of interest in contemporary research.
Recent studies have highlighted the potential of 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline in the field of drug discovery. Its unique electronic structure allows for interactions with various biological targets, including protein kinases and other enzymes. Researchers have explored its role as a potential lead compound in the development of novel therapeutic agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits significant inhibitory activity against certain oncogenic kinases, suggesting its potential in anticancer drug development.
The synthesis of 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline involves a multi-step process that typically begins with the preparation of the quinoxaline core. This is followed by the introduction of the pyrrole ring through cyclization reactions, often utilizing transition metal catalysts to facilitate the formation of the fused bicyclic system. The substitution patterns are then introduced via electrophilic aromatic substitution or other directed metallation techniques. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making this compound more accessible for large-scale applications.
In addition to its pharmacological applications, 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline has shown promise in materials science. Its extended conjugation system and electron-withdrawing substituents make it an attractive candidate for use in organic electronics. A 2023 paper in *Advanced Materials* reported that this compound exhibits excellent charge transport properties when incorporated into organic field-effect transistors (OFETs). The trifluoromethyl group significantly enhances the molecule's stability under thermal and photochemical conditions, making it suitable for high-performance electronic devices.
The electronic properties of 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline have also been studied extensively using computational chemistry techniques. Density functional theory (DFT) calculations have revealed that the molecule's energy levels are well-suited for applications in optoelectronics. Its absorption spectrum shows strong peaks in the visible region, indicating potential use as a photosensitive material in solar cells or light-emitting diodes (LEDs). Furthermore, theoretical studies suggest that the molecule's stability can be further optimized by modifying its substituents or incorporating additional functional groups.
From an environmental standpoint, recent research has focused on the biodegradation and eco-toxicological profile of 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline. While initial studies indicate that it is not highly toxic to aquatic organisms under standard conditions, further investigations are required to assess its long-term impact on ecosystems. Regulatory agencies are closely monitoring these findings to ensure that any future commercial applications comply with environmental safety standards.
In conclusion, 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline (CAS No. 136773-68-7) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure and functional substituents make it an invaluable tool in drug discovery and materials science. As research continues to uncover new applications and optimize its properties, this compound is poised to play a pivotal role in advancing both medicinal chemistry and organic electronics.
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